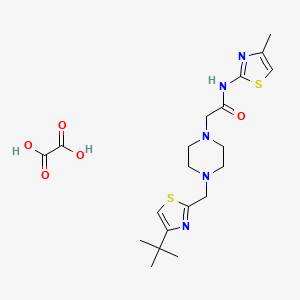

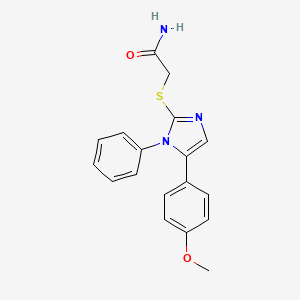

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” is a complex organic compound. It contains a methoxybenzyl group, an imidazole ring, and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, dehydration, and esterification .

Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a carboxylic acid group (-COOH) and a 4-methoxybenzyl group .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The imidazole ring can participate in various reactions such as electrophilic and nucleophilic substitutions. The carboxylic acid group can undergo reactions such as esterification and decarboxylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .

Applications De Recherche Scientifique

Protective Group in Carboxylic Acid Synthesis

Research has demonstrated the utility of methoxybenzyl derivatives as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a novel protecting group for carboxylic acids, showcasing compatibility with several functional groups vulnerable to reductive debenzylation reactions (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990).

Antimicrobial Applications

Compounds containing the methoxybenzyl group have been explored for their antimicrobial properties. A study on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (S. Patil et al., 2010).

Catalysis and Synthetic Applications

Methoxybenzyl-protected imidazole derivatives have been leveraged in catalysis and synthetic chemistry. For example, cyclometalated Ir(III)-NHC complexes, featuring methoxybenzyl-imidazoline-2-ylidene ligands, have been synthesized for the acceptorless dehydrogenation of alcohols to carboxylic acids, showing excellent catalytic efficiency and recyclability (D. Borah et al., 2020).

Antimycobacterial Activity

Imidazole derivatives, including those with methoxybenzyl substitution, have been designed to mimic the structure of potent antimycobacterial agents. These compounds demonstrated antimycobacterial activity in vitro, suggesting potential for further development as treatments against mycobacterial infections (P. Miranda & L. Gundersen, 2009).

Mécanisme D'action

Target of Action

A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .

Mode of Action

The similar compound qtc-4-meobne is reported to interact with its targets, leading to the downregulation of app and bace levels in appswe-expressing cells . It also reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The similar compound qtc-4-meobne is known to influence the app and bace levels, and the gsk3β pathway . These pathways are crucial in the pathophysiology of Alzheimer’s Disease .

Result of Action

The similar compound qtc-4-meobne is reported to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau . These effects are significant in the context of Alzheimer’s Disease .

Safety and Hazards

Orientations Futures

The future directions for this compound could involve its use in various fields such as pharmaceuticals, materials science, and organic synthesis. The 4-methoxybenzyl (PMB) ester has been described as an inexpensive “workhorse” protecting group in organic synthesis, suggesting potential utility in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQWDHZSGCUFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)

![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)